N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
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Description
N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Pyrimidinone derivatives have been synthesized for their antimicrobial properties. A study described the synthesis of pyrimidinones and oxazinones fused with thiophene rings, which showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that related compounds, such as N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide, may also possess antimicrobial properties, warranting further investigation.
Anticancer Activity
Pyrimidine derivatives have shown significant anticancer activity. For instance, 5-deaza analogues of aminopterin and folic acid, synthesized from pyrimidine derivatives, demonstrated substantial in vitro and in vivo anticancer effects (Su et al., 1986). This highlights the potential of pyrimidine-based compounds in cancer therapy research.
Synthesis of Nitrogen Heterocyclic Compounds
Pyrimidine-based compounds serve as precursors for the synthesis of various nitrogen heterocyclic compounds. Research on the chemical reactivity and biological evaluation of novel pyrimidine derivatives has led to the development of compounds with diverse biological activities (Farouk et al., 2021). This indicates the versatility of pyrimidine derivatives in synthesizing biologically active molecules, potentially including this compound.
Properties
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-9-15(2)21(16(3)10-14)25-19(27)12-26-20(28)11-18(13-29-4)24-22(26)17-5-7-23-8-6-17/h5-11H,12-13H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAKIUPMSSJRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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